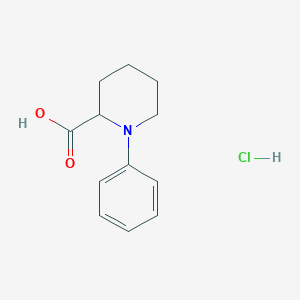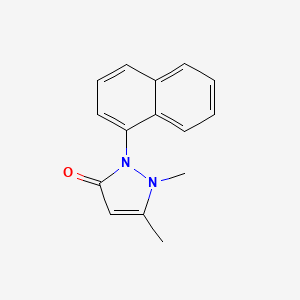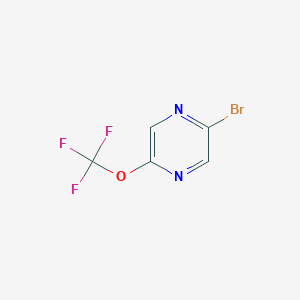
N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazolidine ring fused with an isoquinoline moiety, making it a subject of study for its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with imidazolidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimesitylimidazol-2-ylidene: Another imidazolidine derivative with different substituents.
N-(1,3-Dimethylimidazolidin-2-ylidene)-N-(1-phenylethyl)ammonium chloride: A related compound with a phenylethyl group.
Uniqueness
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an imidazolidine ring with an isoquinoline moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
828258-30-6 |
|---|---|
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
N-isoquinolin-5-yl-1,3-dimethylimidazolidin-2-imine |
InChI |
InChI=1S/C14H16N4/c1-17-8-9-18(2)14(17)16-13-5-3-4-11-10-15-7-6-12(11)13/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
VVDMVVODYYQNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=NC2=CC=CC3=C2C=CN=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)




![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)








